2-((2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile
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Overview
Description
2-((2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a p-tolyl group, and a benzonitrile moiety. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Benzonitrile Moiety: The benzonitrile moiety can be attached via a nucleophilic substitution reaction using a suitable benzonitrile derivative and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone products.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile
- 2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile
Uniqueness
2-((2,4-dioxo-3-(p-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to targets or different pharmacokinetic profiles.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-16-10-12-19(13-11-16)26-22(27)20-8-4-5-9-21(20)25(23(26)28)15-18-7-3-2-6-17(18)14-24/h2-13H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFALRGJNLWMFKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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